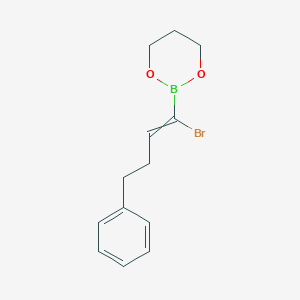
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane is an organoboron compound that features a brominated phenylbutenyl group attached to a dioxaborinane ring. Organoboron compounds are widely studied due to their applications in organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane typically involves the reaction of a brominated phenylbutenyl precursor with a dioxaborinane reagent. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran (THF).
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylbutenyl derivatives.
Applications De Recherche Scientifique
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In organic synthesis, it may act as a reagent or intermediate. In medicinal chemistry, it could interact with biological targets through various pathways, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler organoboron compound used in similar applications.
Bromobenzene: A brominated aromatic compound with different reactivity.
Dioxaborinane Derivatives: Other derivatives with varying substituents.
Uniqueness
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which combines a brominated phenylbutenyl group with a dioxaborinane ring. This unique structure may impart distinct reactivity and properties compared to similar compounds.
Propriétés
Numéro CAS |
671786-83-7 |
|---|---|
Formule moléculaire |
C13H16BBrO2 |
Poids moléculaire |
294.98 g/mol |
Nom IUPAC |
2-(1-bromo-4-phenylbut-1-enyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H16BBrO2/c15-13(14-16-10-5-11-17-14)9-4-8-12-6-2-1-3-7-12/h1-3,6-7,9H,4-5,8,10-11H2 |
Clé InChI |
KUPAFNWZOVYBHJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)C(=CCCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


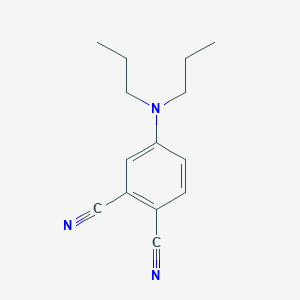
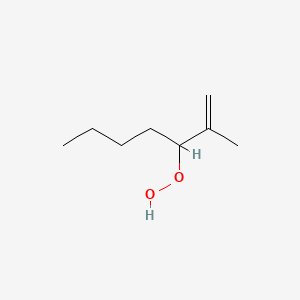
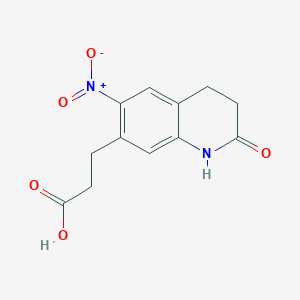

![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)

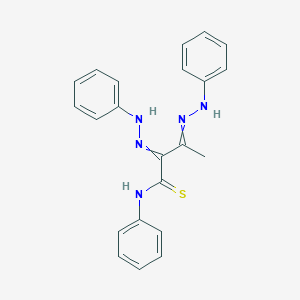
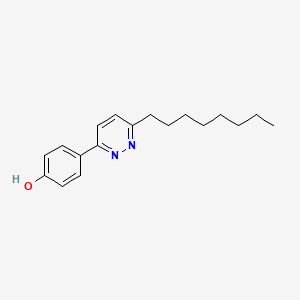
![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)

![1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene](/img/structure/B12540279.png)
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)

